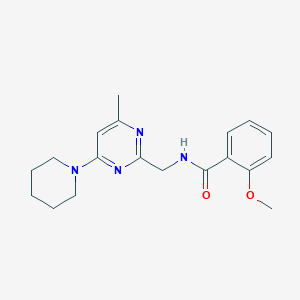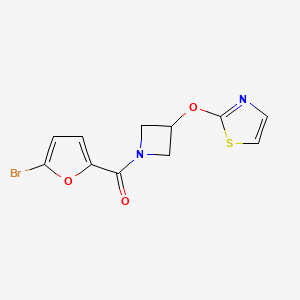![molecular formula C13H14O5 B3007276 (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid CAS No. 179626-57-4](/img/structure/B3007276.png)
(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid, also known as rosiglitazone, is a thiazolidinedione drug used in the treatment of type 2 diabetes mellitus. It works by increasing the sensitivity of the body's cells to insulin, allowing for better glucose uptake and utilization. In recent years, rosiglitazone has gained attention for its potential use in scientific research, particularly in the fields of cancer and neurodegenerative diseases.
Mecanismo De Acción
Rosiglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression in adipose tissue and other organs. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in cells, as well as reduced inflammation and oxidative stress.
Biochemical and Physiological Effects
In addition to its effects on insulin sensitivity and glucose uptake, (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide has been shown to have other biochemical and physiological effects. It has been found to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood, as well as improve endothelial function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide in lab experiments is its well-established safety profile in humans, as it has been used clinically for many years. It is also relatively inexpensive and readily available. However, one limitation is its potential for off-target effects, as it can activate other nuclear receptors in addition to PPARγ.
Direcciones Futuras
There are several potential future directions for research on (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide. One area of interest is in its use as an adjuvant therapy in cancer treatment, where it could potentially enhance the efficacy of existing therapies. Another area is in its use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying its effects on inflammation and oxidative stress.
Métodos De Síntesis
Rosiglitazone can be synthesized through a multi-step process involving the reaction of 4-bromomethylphenyl acetic acid with ethyl oxalyl chloride, followed by the reaction with 2-aminothiazole and subsequent cyclization with phosphorus oxychloride. The final product is obtained through the reaction of the intermediate with methoxyacetic acid.
Aplicaciones Científicas De Investigación
Rosiglitazone has been shown to have potential applications in scientific research beyond its use in diabetes treatment. One area of interest is in cancer research, where it has been found to inhibit the growth and proliferation of various cancer cell lines. Studies have also shown that (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide can induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is in neurodegenerative diseases such as Alzheimer's and Parkinson's, where (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide has been shown to have neuroprotective effects. It has been found to reduce inflammation and oxidative stress in the brain, as well as improve cognitive function in animal models.
Propiedades
IUPAC Name |
(E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-17-13(16)9-18-11-6-3-10(4-7-11)5-8-12(14)15/h3-8H,2,9H2,1H3,(H,14,15)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJOIHFHGYGHMI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)phenyl]acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)

![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)



![3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B3007208.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3007214.png)
![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)